molecular formula C13H9F2NO4 B193970 Levofloxacin Q-Acid CAS No. 100986-89-8

Levofloxacin Q-Acid

Cat. No.: B193970
CAS No.: 100986-89-8
M. Wt: 281.21 g/mol
InChI Key: NVKWWNNJFKZNJO-YFKPBYRVSA-N
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Description

Levofloxacin Q-Acid is a derivative of levofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound is primarily studied for its potential to enhance the efficacy of levofloxacin through various modifications and conjugations.

Mechanism of Action

Target of Action

Levofloxacin Q-Acid, also known as Levofloxacin carboxylic acid, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for the transcription and replication of bacterial DNA .

Mode of Action

This compound inhibits the supercoiling activity of DNA gyrase and topoisomerase IV . This inhibition prevents the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA . As a result, the DNA replication process in bacteria is halted, leading to the death of the bacteria .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the DNA replication and transcription in bacteria, affecting the biochemical pathways related to these processes

Pharmacokinetics

Levofloxacin, the parent compound, is known to be rapidly and completely absorbed, widely distributed in the body, minimally metabolized in the liver, and primarily excreted in the urine . These properties likely influence the bioavailability of this compound, but specific studies on this compound are needed to confirm this.

Result of Action

The primary molecular effect of this compound is the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . This results in the death of the bacteria, thereby exerting its antibacterial effect

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain ions in the environment can affect the adsorption of this compound, which can influence its removal from aqueous environments . Additionally, the pH value and the presence of certain cations can affect the adsorption process of this compound . More research is needed to fully understand how various environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Levofloxacin Q-Acid is involved in several biochemical reactions, primarily due to its role as an intermediate in the synthesis of levofloxacin. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription . This compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death. Additionally, this compound may interact with other proteins involved in cellular metabolism and signaling pathways, further enhancing its antibacterial activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This inhibition results in the cessation of bacterial cell growth and division. Furthermore, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal functioning of bacterial enzymes and proteins. These effects contribute to the overall antibacterial activity of this compound and its effectiveness in treating bacterial infections.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, resulting in cell death. Additionally, this compound may cause changes in gene expression and enzyme activity, further contributing to its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo phase transformations and degradation under certain conditions . These changes can affect its antibacterial activity and overall effectiveness. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its antibacterial properties over extended periods, although its stability and activity may decrease over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, this compound can cause toxic effects, including damage to tissues and organs. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. It is important to determine the optimal dosage of this compound to maximize its antibacterial effects while minimizing its toxic effects in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and energy production . The compound interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can bind with aminoacyl-tRNA synthetase and lactic acid dehydrogenase, affecting protein synthesis and energy metabolism . These interactions contribute to the overall metabolic effects of this compound and its role in bacterial cell function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Once inside the cells, this compound can accumulate in specific tissues and organs, where it exerts its antibacterial effects. The distribution of this compound within the body is influenced by factors such as its solubility, stability, and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and enzymes involved in DNA replication and transcription. This localization enhances the compound’s ability to inhibit bacterial DNA processes and exert its antibacterial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Levofloxacin Q-Acid involves several steps, starting with the synthesis of levofloxacin. The carboxylic acid group of levofloxacin is conjugated with the amino group of β-alanine attached to lysine in the presence of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine for three hours . This method ensures high product yield and excellent product quality.

Industrial Production Methods: An environmentally friendly method for preparing levofloxacin hydrochloride, which includes the preparation of this compound, has been developed. This method involves the use of 3-(2-hydroxy-1-methyl-ethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)-ethyl acrylate. The process is designed to reduce liquid, gaseous, and solid waste, making it suitable for industrial production .

Chemical Reactions Analysis

Types of Reactions: Levofloxacin Q-Acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include modified derivatives of this compound with enhanced antibacterial properties .

Scientific Research Applications

Levofloxacin Q-Acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKWWNNJFKZNJO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143604
Record name Levofloxacin q-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100986-89-8, 82419-35-0
Record name Levofloxacin Q-acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100986-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Levofloxacin q-acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin q-acid
Source EPA DSSTox
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Record name 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid
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Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)
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Record name (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
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Record name LEVOFLOXACIN Q-ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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